2,2-Difluoro-1H-indene-1,3(2H)-dione (CAS: 76185-13-2) is a highly reactive, electrophilic fluorinated building block predominantly utilized in the synthesis of gem-difluorinated pharmaceuticals and complex materials. Structurally, the incorporation of a strongly electron-withdrawing difluoromethylene (-CF2-) group between the two carbonyls of the indane core dramatically increases the electrophilicity of the adjacent carbon centers compared to unfluorinated baselines. This heightened reactivity makes it an indispensable precursor for generating difluoroindanediol derivatives, such as MenE enzyme inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA). For procurement professionals and synthetic chemists, sourcing this pre-difluorinated diketone bypasses the low yields and poor selectivity associated with late-stage fluorination of standard indandiones, offering a reliable, stoichiometrically precise starting material for advanced drug discovery and halogenated material workflows [1].
Substituting 2,2-difluoro-1H-indene-1,3(2H)-dione with generic unfluorinated 1H-indene-1,3(2H)-dione or monofluorinated analogs fundamentally alters downstream reaction trajectories and target binding affinities. Attempting late-stage fluorination on unfluorinated indandione often yields complex mixtures of mono- and difluorinated species, complicating purification and reducing overall yield. Furthermore, the extreme electrophilicity imparted by the gem-difluoro group completely changes the diketone's behavior in asymmetric reductions; standard chiral catalysts that successfully induce enantiocontrol in unfluorinated ketones fail entirely with the difluorinated analog, necessitating specific retrosynthetic adjustments. Additionally, unlike aliphatic difluoro-diketones (e.g., 2,2-difluoro-1,3-cyclohexanedione) which spontaneously form hydrates, the aromatic-fused indanedione core stabilizes the anhydrous diketone form, making aliphatic analogs unacceptable substitutes due to their divergent handling requirements and stoichiometry [REFS-1, REFS-2].
The gem-difluoro group drastically increases the reactivity of the carbonyl centers. When subjected to asymmetric reduction or alkyne addition—processes that typically yield high enantiomeric excess (>90% ee) for standard unfluorinated ketones—2,2-difluoro-1H-indene-1,3(2H)-dione yields 0% enantiocontrol (a racemic mixture). This extreme reactivity forces chemists to alter retrosynthetic routes (e.g., setting stereocenters prior to coupling) when targeting chiral difluoroindanediols [1].
| Evidence Dimension | Enantiomeric Excess (ee) in direct asymmetric reduction/alkyne addition |
| Target Compound Data | ~0% ee (racemic mixture due to extreme diketone reactivity) |
| Comparator Or Baseline | Standard unfluorinated ketones (typically >90% ee under identical chiral catalysis) |
| Quantified Difference | Complete loss of stereoinduction (0% vs >90% ee) |
| Conditions | Asymmetric reduction / alkyne addition conditions |
Buyers must be aware that standard chiral catalysts will not work directly on this compound, requiring procurement of alternative chiral resolving agents or altered synthetic routes.
Ensuring complete difluorination is critical for downstream stoichiometry. 2,2-Difluoro-1H-indene-1,3(2H)-dione is definitively identified by a 13C NMR triplet at δ 104.0 ppm (1JC-F = 264 Hz) and a 19F NMR singlet at δ -125.9 ppm. In contrast, the monofluorinated impurity, 2-fluoro-1,3-indanedione, exhibits a 13C doublet at δ 90.1 ppm (1JC-F = 211.2 Hz) and a 19F doublet at δ -207.3 ppm. This stark spectroscopic contrast allows for rapid, quantitative batch validation during procurement [1].
| Evidence Dimension | 13C NMR Chemical Shift and Splitting (C2 carbon) |
| Target Compound Data | δ 104.0 ppm (triplet, 1JC-F = 264 Hz) |
| Comparator Or Baseline | 2-fluoro-1,3-indanedione (δ 90.1 ppm, doublet, 1JC-F = 211.2 Hz) |
| Quantified Difference | 13.9 ppm downfield shift and transition from doublet to triplet |
| Conditions | Standard NMR spectroscopy (CDCl3 or comparable solvent) |
Provides a definitive analytical benchmark for QA/QC to ensure buyers are receiving the fully difluorinated building block without reactive monofluoro impurities.
The presence of the pre-installed CF2 group fundamentally alters the molecule's reaction pathway under aggressive fluorination. When treated with Xenon difluoride (XeF2) and HF, 2,2-difluoro-1H-indene-1,3(2H)-dione undergoes a divergent ring expansion to yield 2,2,3,3-tetrafluorochroman-4-one. Conversely, the unfluorinated baseline, 1H-indene-1,3(2H)-dione, undergoes a completely different reaction to yield 1,2-(1,1,3,3-tetrafluorotrimethylenedioxo)benzene [1].
| Evidence Dimension | Major product of XeF2 / HF fluorination |
| Target Compound Data | 2,2,3,3-tetrafluorochroman-4-one (ring expansion) |
| Comparator Or Baseline | 1H-indene-1,3(2H)-dione (yields 1,2-(1,1,3,3-tetrafluorotrimethylenedioxo)benzene) |
| Quantified Difference | Complete divergence in molecular skeleton (chromanone vs. dioxobenzene derivative) |
| Conditions | XeF2 fluorination with HF catalyst at room temperature |
Proves that this compound is an exclusive, non-substitutable precursor for synthesizing specific tetrafluorinated chromanone scaffolds.
Aliphatic gem-difluoro diketones, such as 2,2-difluoro-1,3-cyclohexanedione, are highly susceptible to spontaneous hydration, forming stable gem-diol hydrates (m.p. 68-76 °C) which complicate stoichiometric calculations and require rigorous drying protocols. In contrast, the aromatic-fused core of 2,2-difluoro-1H-indene-1,3(2H)-dione stabilizes the molecule, allowing it to remain predominantly in the anhydrous diketone form (m.p. 115–117 °C) under standard handling conditions [1].
| Evidence Dimension | Spontaneous hydrate formation at room temperature |
| Target Compound Data | Remains stable anhydrous diketone (m.p. 115–117 °C) |
| Comparator Or Baseline | 2,2-difluoro-1,3-cyclohexanedione (forms gem-diol hydrate, m.p. 68-76 °C) |
| Quantified Difference | Retention of diketone functionality vs. conversion to diol |
| Conditions | Standard atmospheric moisture and room temperature handling |
Ensures predictable stoichiometry and eliminates the need for complex dehydration steps required when handling aliphatic difluoro-diketone analogs.
Used as the critical starting material for developing MenE enzyme inhibitors targeting MRSA, where the pre-installed gem-difluoro group is essential for target binding affinity and metabolic stability, bypassing the need for late-stage fluorination [1].
Procured specifically for ring-expansion reactions using XeF2/HF to yield 2,2,3,3-tetrafluorochroman-4-one, a structural scaffold that is synthetically inaccessible from unfluorinated indandione [2].
Utilized in specialized condensation reactions where the exceptionally high electrophilicity of the difluorinated carbonyls is required to drive challenging nucleophilic additions that would stall or fail with standard unfluorinated ketones [3].